
4-Bromo-6-formylpicolinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-6-formylpicolinic acid is an organic compound with the molecular formula C7H5BrNO3. It is a derivative of picolinic acid, which is a pyridine carboxylic acid. The compound is characterized by the presence of a bromine atom at the 4-position and a formyl group at the 6-position on the pyridine ring. This unique structure imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-formylpicolinic acid typically involves the bromination of 6-formylpicolinic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity.
化学反应分析
Types of Reactions: 4-Bromo-6-formylpicolinic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products:
Oxidation: 4-Bromo-6-carboxypicolinic acid.
Reduction: 4-Bromo-6-hydroxymethylpicolinic acid.
Substitution: Various substituted picolinic acids depending on the nucleophile used.
科学研究应用
4-Bromo-6-formylpicolinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions makes it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design. Its structural features may contribute to the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 4-Bromo-6-formylpicolinic acid is primarily related to its ability to interact with metal ions and enzymes. The formyl group can form covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their activity. Additionally, the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The pyridine ring can coordinate with metal ions, forming stable complexes that are useful in various catalytic and biochemical processes.
相似化合物的比较
6-Formylpicolinic acid: Lacks the bromine atom, resulting in different reactivity and binding properties.
4-Bromo-2-formylpyridine: Similar structure but with the formyl group at the 2-position, leading to different chemical behavior.
4-Bromo-6-methylpicolinic acid: The formyl group is replaced with a methyl group, altering its reactivity and applications.
Uniqueness: 4-Bromo-6-formylpicolinic acid is unique due to the presence of both the bromine atom and the formyl group on the pyridine ring. This combination imparts specific reactivity and binding properties, making it valuable in various scientific and industrial applications.
属性
分子式 |
C7H4BrNO3 |
|---|---|
分子量 |
230.02 g/mol |
IUPAC 名称 |
4-bromo-6-formylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H4BrNO3/c8-4-1-5(3-10)9-6(2-4)7(11)12/h1-3H,(H,11,12) |
InChI 键 |
GNRXERCZSBSPNJ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(N=C1C=O)C(=O)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Chloro-1-[(2-chloro-2-phenylethyl)sulfonyl]-2-nitrobenzene](/img/structure/B14007229.png)
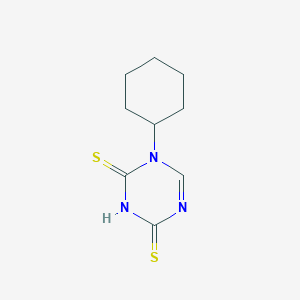

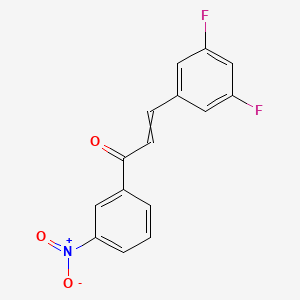

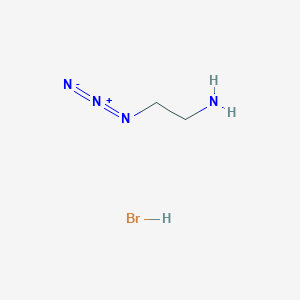

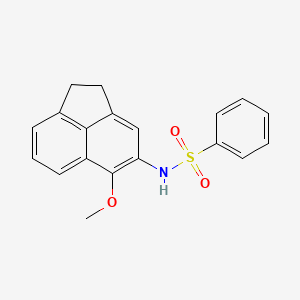
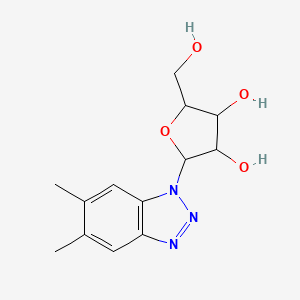
![Methyl 2-[(4-aminophenyl)methylsulfonyl]acetate](/img/structure/B14007300.png)
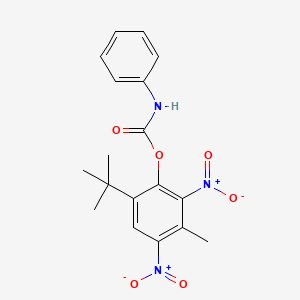
![2-Methyl-4-nitro-1-[4-(trifluoromethyl)sulphanylphenoxy]benzene](/img/structure/B14007307.png)
![2-Hydroxy-2-(3-hydroxy-4-oxopyran-2-yl)-3-oxo-8-oxabicyclo[3.2.1]octane-6-carbonitrile](/img/structure/B14007314.png)
![Ethyl 4-[(4-bromo-3-oxobutyl)amino]benzoate](/img/structure/B14007319.png)
